3-Bromo-5-methylisoxazole
Overview
Description
The compound 3-Bromo-5-methylisoxazole is a derivative of isoxazole, a five-membered aromatic heterocycle with oxygen and nitrogen as the heteroatoms. The bromo and methyl substituents on the isoxazole ring influence its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. For instance, 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives were prepared by condensing aryl-propenones with hydroxylamine hydrochloride, with the aryl-propenones themselves synthesized from 3-bromobenzaldehyde and different aryl methyl ketones . Additionally, 3-substituted 5-(tributylstannyl)isoxazoles were synthesized via 1,3-dipolar cycloaddition of nitrile oxides to tributylethynylstannane . These methods demonstrate the versatility of isoxazole synthesis, allowing for various substitutions on the isoxazole ring.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be characterized using techniques such as single crystal X-ray diffraction, which provides information on the crystalline structure and the dihedral angles between rings . The crystal structure can be further analyzed using Hirshfeld surface computational studies to quantify intermolecular contacts, which are crucial for understanding the stability and interactions of the molecule .
Chemical Reactions Analysis
Isoxazole derivatives can undergo a range of chemical reactions. For example, bromination of isoxazolin-5-ones can be achieved using N-bromosuccinimide, leading to the formation of N-methylisoxazolin-5-ones and 5-methoxy-isoxazoles . The bromoalkenes used in the synthesis of isoxazoles can also be transformed into other heterocycles or undergo cross-coupling reactions, demonstrating the reactivity and functional group compatibility of these compounds .
Physical and Chemical Properties Analysis
The physical properties of isoxazole derivatives can vary significantly depending on the substituents attached to the ring. For instance, there are notable differences between the physical properties of 3-aryl and 4-aryl compounds in the solid phase . The chemical properties, such as reactivity and stability, can be studied using computational methods like DFT calculations and molecular dynamics simulations. These studies can reveal information about potential reactive sites, bond dissociation energies, and interactions with water, which are important for understanding the behavior of these compounds under different conditions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-5-methyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO/c1-3-2-4(5)6-7-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLAWFDDNFPOFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376825 | |
Record name | 3-Bromo-5-methylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methylisoxazole | |
CAS RN |
25741-97-3 | |
Record name | 3-Bromo-5-methylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-methyl-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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